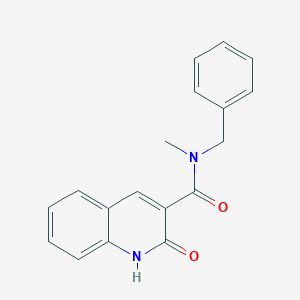
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is classified as a quinoline derivative and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not yet fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and infection. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its potential as a novel and effective research tool. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. Additionally, the synthesis method for this compound is relatively straightforward and has been well-established in the literature.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action of this compound is not yet fully understood. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various experimental models.
Direcciones Futuras
There are several future directions for research involving N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One area of interest is in the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential as an anti-inflammatory and antimicrobial agent. Finally, there is also potential for the development of new drug delivery systems based on this compound, which could improve the efficacy and safety of various therapeutic agents.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-amino-N-benzylacetamide with methyl anthranilate in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well-established in the literature and has been used to produce this compound in high yields.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to exhibit promising anticancer properties. Specifically, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of bacterial and viral infections.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-14-9-5-6-10-16(14)19-17(15)21/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUKCGXZRDFFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)



![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
